
3-Acetyl-2-methyl-2-phenyl-2,3-dihydro-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-2-methyl-2-phenyl-2,3-dihydro-1,3-benzothiazole is a compound with potential applications in scientific research. It is a heterocyclic compound with a benzothiazole ring structure, which has been found to exhibit various biological activities. In
Wirkmechanismus
The mechanism of action of 3-Acetyl-2-methyl-2-phenyl-2,3-dihydro-1,3-benzothiazole is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. For example, this compound has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis, leading to antibacterial effects. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 3-Acetyl-2-methyl-2-phenyl-2,3-dihydro-1,3-benzothiazole exhibits various biochemical and physiological effects. For example, it has been found to reduce the growth of bacterial and fungal cultures. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, this compound has been found to exhibit antioxidant activity and to inhibit the corrosion of metal surfaces.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Acetyl-2-methyl-2-phenyl-2,3-dihydro-1,3-benzothiazole in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various cellular processes. Additionally, the synthesis of this compound is relatively straightforward, and it can be obtained in high purity through recrystallization. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 3-Acetyl-2-methyl-2-phenyl-2,3-dihydro-1,3-benzothiazole. One area of interest is the development of this compound as a fluorescent probe for detecting metal ions, which could have applications in environmental monitoring and biomedical imaging. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify its cellular targets. Finally, this compound could be investigated further for its potential as a corrosion inhibitor and as a ligand for metal complexes.
Synthesemethoden
The synthesis of 3-Acetyl-2-methyl-2-phenyl-2,3-dihydro-1,3-benzothiazole can be achieved through a multi-step process involving the condensation of o-phenylenediamine with acetic anhydride, followed by cyclization with sulfur and acetic acid. The yield of this reaction is typically around 60%, and the purity of the resulting product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-2-methyl-2-phenyl-2,3-dihydro-1,3-benzothiazole has been found to exhibit various biological activities, including antibacterial, antifungal, and antitumor effects. It has also been studied for its potential as a fluorescent probe for detecting metal ions. Additionally, this compound has been investigated for its potential as a corrosion inhibitor and as a ligand for metal complexes.
Eigenschaften
Produktname |
3-Acetyl-2-methyl-2-phenyl-2,3-dihydro-1,3-benzothiazole |
|---|---|
Molekularformel |
C16H15NOS |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
1-(2-methyl-2-phenyl-1,3-benzothiazol-3-yl)ethanone |
InChI |
InChI=1S/C16H15NOS/c1-12(18)17-14-10-6-7-11-15(14)19-16(17,2)13-8-4-3-5-9-13/h3-11H,1-2H3 |
InChI-Schlüssel |
VBQVRYFKIAUGJF-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2SC1(C)C3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)N1C2=CC=CC=C2SC1(C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



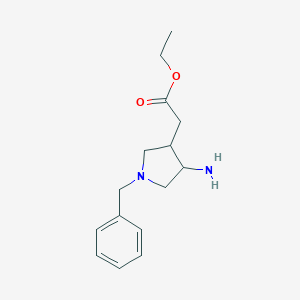
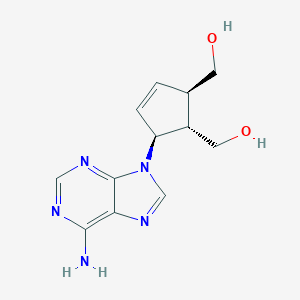
![[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo-](/img/structure/B233266.png)
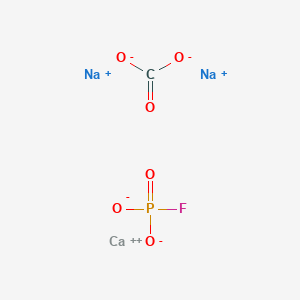
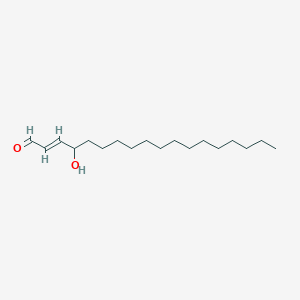
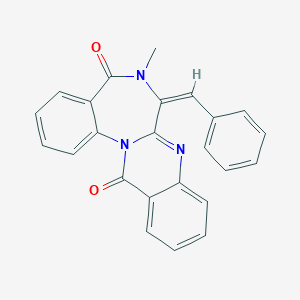

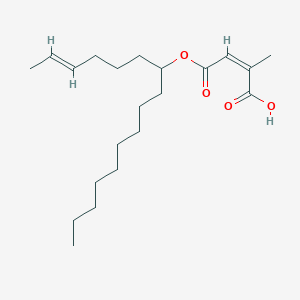
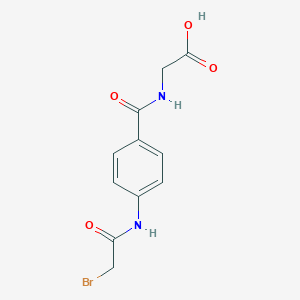

![N-[(4-cyanophenyl)sulfonyl]-beta-alanine](/img/structure/B233334.png)
![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione](/img/structure/B233340.png)

